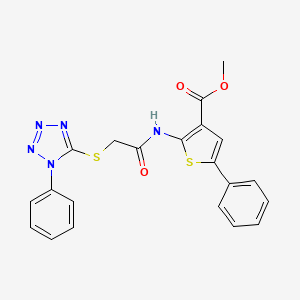

methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate" is a complex molecule that appears to be related to various research areas, including the synthesis of heterocyclic compounds and the study of their chemical properties and reactions. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with high yields. For instance, the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones involves the reaction of isoxazolyl thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and cyclocondensation with ethyl acetoacetate and triethyl orthoformate . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved by cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound may also involve cyclization and condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectral and analytical data, including IR, ^1H NMR, and MS spectra . Quantum chemical calculations are also used to analyze the steric arrangement of heterocycles in molecules such as 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole . These techniques could be applied to determine the molecular structure of "this compound" and to understand its electronic and spatial configuration.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation . Photodecomposition studies of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione show the formation of carbodiimides as sole photoproducts, suggesting that the tetrazole moiety in the compound of interest may also undergo similar photodecomposition reactions . These reactions are important for understanding the reactivity and potential applications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The spectral data provide insights into the functional groups present, which in turn influence properties such as solubility, melting point, and reactivity . The photostability of compounds like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione indicates potential for industrial and medicinal applications . The compound may exhibit unique properties due to the presence of both thiophene and tetrazole rings, which could be explored through experimental studies.

科学的研究の応用

Synthesis and Characterization

One study elaborates on the synthesis and characterization of related compounds, focusing on antimicrobial evaluation and docking studies. The compounds were synthesized through a series of reactions, starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to intermediates which were further modified and evaluated for their biological activities. These synthesized compounds showed promising results in biological evaluations and molecular docking studies, indicating their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antifungal Activities

Another research explored the antimicrobial and antifungal activities of novel thiophene derivatives, synthesized through a convenient one-pot three-component method. These derivatives exhibited significant activity, underlining their potential in developing new antimicrobial and antifungal agents (Sable, Ganguly, & Chaudhari, 2014).

Anticancer Activities

Furthermore, new thiophene derivatives displaying anticancer activities have been synthesized, highlighting the role of specific substituents in enhancing the anticancer efficacy of these compounds. The synthesized compounds were evaluated against various cancer cell lines, showing promising results that could lead to the development of new anticancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Synthesis Methodologies

In terms of synthesis methodologies, studies have reported on the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of tetrazole derivatives, demonstrating efficient ways to handle potentially hazardous reactions safely and efficiently (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

作用機序

Target of Action

Tetrazole derivatives, such as 5-phenyl-1h-tetrazole, have been known to exhibit multi-target biological activity . They have been associated with analgesic and neoioid activity, inhibition of glycosylphosphatidylinositol phospholipase D, and antagonism of nicotine receptors .

Mode of Action

For instance, they can stabilize the negative charge by delocalization, showing corresponding carboxylic acid pKa values . This property allows them to form stable metallic compounds and molecular complexes .

Biochemical Pathways

Tetrazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some tetrazole derivatives have shown higher free radical scavenging potential, suggesting potential antioxidant activity .

特性

IUPAC Name |

methyl 5-phenyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S2/c1-29-20(28)16-12-17(14-8-4-2-5-9-14)31-19(16)22-18(27)13-30-21-23-24-25-26(21)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVKKQMYBSCLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)

![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)